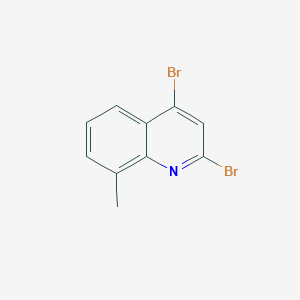

2,4-Dibromo-8-methylquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBTVENUHXTYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2,4 Dibromo 8 Methylquinoline

Historical and Classical Approaches to Dihaloquinolines

Historically, the synthesis of dihaloquinolines has relied on electrophilic substitution reactions on the quinoline (B57606) nucleus. The orientation of substitution is influenced by the reaction conditions and the directing effects of existing substituents on the ring. Direct bromination of quinoline itself often leads to a mixture of products, making the isolation of specific isomers challenging. researchgate.net For instance, bromination of quinoline can result in substitution in the benzenoid ring, yielding derivatives like 5,8-dibromoquinoline (B185300) and 5,6,8-tribromoquinoline, particularly when complexed with aluminum chloride. researchgate.net Over time, synthetic strategies have evolved from direct halogenation of the parent heterocycle to multi-step sequences starting from more functionalized precursors, such as quinolones, which offer greater control over regioselectivity.

A common and effective strategy for preparing 2,4-dihaloquinolines involves the use of quinolone precursors, specifically 4-hydroxyquinolin-2-one derivatives. This approach takes advantage of the reactivity of the hydroxyl and carbonyl groups within the quinolone structure, which can be converted into halo groups through appropriate reagents.

The synthesis of 2,4-dibromo-8-methylquinoline can be achieved starting from the precursor 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one. This process typically involves a two-step transformation. First, the hydroxyl group at the C4 position and the carbonyl group at the C2 position are targeted. The tautomeric nature of the 4-hydroxy-2-quinolone system allows for the conversion of these positions into bromo-substituents. While direct bromination of 4-hydroxy-2-quinolones with molecular bromine often occurs at other positions on the ring, such as C3 or C6, conversion to the 2,4-dibromo derivative requires harsher reagents capable of replacing the hydroxyl and carbonyl functionalities. researchgate.net The synthesis generally proceeds by treating the quinolone precursor with a strong halogenating agent like phosphorus oxybromide or a mixture of phosphorus pentabromide and phosphorus oxybromide, which effectively replaces both the hydroxyl group at position 4 and the keto group at position 2 with bromine atoms.

The choice of brominating reagent is critical in quinoline chemistry, as it dictates the position and extent of halogenation. The reactivity of the quinoline ring is complex, with the pyridine (B92270) ring being deactivated towards electrophilic substitution and the benzene (B151609) ring being activated.

Phosphorus pentabromide (PBr₅) is a powerful reagent used to convert hydroxyl and carbonyl groups into bromides. wikipedia.org In the context of synthesizing this compound from a 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one precursor, PBr₅ plays a crucial role. It acts as a strong electrophilic bromine source and a dehydrating agent. The reaction mechanism involves the attack of the oxygen atoms of the hydroxyl and keto groups on the phosphorus atom, leading to the formation of a phosphonium (B103445) intermediate, which is then displaced by a bromide ion. PBr₅ is a solid that can decompose upon heating into phosphorus tribromide (PBr₃) and bromine (Br₂), both of which are also active brominating species. wikipedia.org This reactivity makes it highly effective for the exhaustive halogenation required to form the 2,4-dibromo product.

Besides phosphorus pentabromide, a variety of other reagents are employed for the bromination of quinolines, each with its own advantages in terms of reactivity and selectivity.

Molecular Bromine (Br₂) : This is a fundamental brominating agent. Its reaction with quinolines can be controlled by solvent and temperature. For example, bromination of 8-hydroxyquinoline (B1678124) with Br₂ can yield 5-bromo, 7-bromo, or 5,7-dibromo derivatives depending on the conditions. acgpubs.orgresearchgate.net

N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine compared to Br₂. It is often used with a radical initiator for allylic or benzylic bromination but can also be used for electrophilic aromatic substitution, sometimes offering better regioselectivity. nuph.edu.ua In strong acids, NBS can be used to regioselectively brominate the quinoline ring. researchgate.net

Copper(II) Bromide (CuBr₂) : This reagent can also serve as a source of bromine, particularly in reactions targeting specific positions, sometimes promoted by directing groups on the quinoline scaffold. beilstein-journals.org

Hydrobromic Acid (HBr) : In combination with an oxidant like hydrogen peroxide or in certain reaction schemes, HBr can be a source for bromide ions. acgpubs.org

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : This is another stable, crystalline source of electrophilic bromine that can be easier to handle than liquid bromine. beilstein-journals.org

The choice among these reagents depends on the specific substrate and the desired outcome, balancing reactivity with the need for selective halogenation.

Table of Brominating Reagents in Quinoline Chemistry

| Reagent | Formula | Typical Use | Characteristics |

| Phosphorus Pentabromide | PBr₅ | Conversion of hydroxyl/keto groups to bromides | Highly reactive, strong brominating agent. wikipedia.org |

| Molecular Bromine | Br₂ | Electrophilic aromatic substitution | Common but can lack selectivity, leading to product mixtures. acgpubs.org |

| N-Bromosuccinimide | NBS | Selective electrophilic aromatic substitution | Milder than Br₂, often provides better regiocontrol. researchgate.net |

| Copper(II) Bromide | CuBr₂ | Directed bromination | Used as a bromine source in various catalytic systems. beilstein-journals.org |

Comparative Analysis of Brominating Reagents

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the halogenation of heterocyclic compounds, including quinolines. These modern approaches often offer advantages in terms of regioselectivity, reaction conditions, and functional group tolerance.

Palladium-Catalyzed Direct Bromination Approaches

While palladium-catalyzed C-H activation and halogenation are powerful tools for the functionalization of various aromatic and heteroaromatic compounds, their specific application for the direct synthesis of this compound is not extensively documented in the readily available literature. Palladium catalysis is more commonly associated with cross-coupling reactions where a bromo-substituted quinoline is a starting material. For instance, palladium catalysts like Pd(PPh₃)₄ are used in Suzuki reactions to couple boronic acids with bromo-quinolines.

However, palladium-catalyzed aerobic oxidation of 8-methylquinolines has been demonstrated to selectively produce 8-quinolylmethyl acetates, indicating that palladium can interact with the 8-methylquinoline (B175542) system. rsc.org This suggests the potential for developing palladium-catalyzed C-H bromination methods, though specific protocols for the 2,4-dibromo derivative are yet to be widely reported.

Metal-Free Regioselective Halogenation Concepts

Metal-free halogenation methods have gained significant attention as they offer a more sustainable and cost-effective alternative to metal-catalyzed reactions. nih.govresearchgate.net These reactions often utilize readily available and inexpensive halogenating agents.

An operationally simple and metal-free protocol for the regioselective C5-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. nih.govresearchgate.net This method proceeds under mild, open-air conditions at room temperature. nih.govresearchgate.net While this particular method targets the C5 position, it highlights the potential of metal-free strategies for the selective halogenation of the quinoline core. nih.govresearchgate.net For the synthesis of this compound, modifications to direct the bromination to the 2 and 4 positions would be necessary.

Another metal-free approach involves the use of N-halosuccinimides (NCS, NBS, and NIS) in water, which has been shown to be effective for the C5-selective halogenation of quinoline derivatives. rsc.org This reaction is notable for proceeding without the need for additional oxidants or additives. rsc.org

Direct bromination of 8-substituted quinolines using molecular bromine (Br₂) can also be considered a metal-free approach. researchgate.netacgpubs.org The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituent at the 8-position. researchgate.netacgpubs.org

Multi-Component Reactions for Quinoline Skeleton Formation

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules, such as the quinoline scaffold, in a single step from three or more starting materials. rsc.orgfrontiersin.orgcaltech.edu These reactions are characterized by high atom economy and the ability to generate diverse molecular structures. rsc.org

While MCRs are a powerful tool for synthesizing a wide variety of quinoline derivatives, their direct application to produce this compound with the desired substitution pattern in a single step is not a commonly reported strategy. MCRs are typically employed to build the core quinoline ring system, and subsequent halogenation steps would likely be required to introduce the bromine atoms at the 2 and 4 positions.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and selectivity of bromination reactions are highly sensitive to the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing the yield of the desired dihaloquinoline and minimizing the formation of byproducts.

Solvent Effects on Dihaloquinoline Formation

The choice of solvent can significantly influence the outcome of bromination reactions. The polarity of the solvent can affect the solubility of the reactants and intermediates, as well as the stability of charged species involved in the reaction mechanism.

For the bromination of 8-substituted quinolines with molecular bromine, various solvents have been investigated, including acetonitrile (B52724) (CH₃CN), dichloromethane (B109758) (CH₂Cl₂), and carbon tetrachloride (CCl₄). acgpubs.orgresearchgate.net In some cases, the choice of solvent was found to have a notable impact on the conversion rate and the ratio of mono- to di-brominated products. researchgate.net For example, in the bromination of 8-hydroxyquinoline, using 2.1 equivalents of bromine in either CH₃CN or CH₂Cl₂ led to a high yield of the 5,7-dibromo derivative with complete conversion of the starting material. researchgate.net

In the context of intramolecular cyclization during the bromination of a quinoline alkaloid, the polarity of the solvent (DMF vs. CHCl₃) was found to influence the ionic charge of the bromonium ion and the subsequent nucleophilic attack, thereby affecting the product distribution. nih.gov

Temperature and Pressure Considerations in Bromination Reactions

Temperature is a critical parameter in controlling the rate and selectivity of bromination reactions. Many bromination procedures for quinoline derivatives are carried out at room temperature or at 0 °C to manage the exothermic nature of the reaction and to enhance selectivity. acgpubs.orgresearchgate.net For instance, the bromination of 8-hydroxyquinoline in acetonitrile was conducted at 0 °C. acgpubs.org

While most laboratory-scale brominations are performed at atmospheric pressure, industrial processes may utilize elevated pressures to enhance reaction rates or to handle gaseous reagents. However, for the liquid-phase bromination of quinolines, pressure is not typically a primary parameter for optimization. The reaction is generally carried out in standard reaction vessels open to the atmosphere (or under an inert atmosphere to prevent side reactions).

Catalytic Enhancement in Synthetic Pathways

Given the challenges associated with the direct synthesis of this compound, catalytic methods play a crucial role in enhancing the efficiency and feasibility of its preparation. The most promising route involves a two-step process: the synthesis of 2,4-dichloro-8-methylquinoline (B1596889) followed by a catalytically enhanced halogen exchange reaction.

The precursor, 2,4-dichloro-8-methylquinoline, can be synthesized from 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.com This reaction is typically achieved by treatment with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). mdpi.com

With the 2,4-dichloro-8-methylquinoline precursor in hand, the subsequent and critical step is the halogen exchange, often referred to as a Finkelstein-type reaction, to replace the chlorine atoms with bromine. For aromatic chlorides, this transformation is often sluggish and requires catalytic enhancement to proceed efficiently. wikipedia.org The literature on aromatic Finkelstein reactions suggests several catalytic systems that could be effectively applied to the synthesis of this compound. wikipedia.orgadichemistry.com

Copper(I) iodide, in combination with a diamine ligand, has been demonstrated as an effective catalyst for the conversion of aryl chlorides to aryl bromides. wikipedia.org Another potential catalytic system involves the use of nickel bromide in conjunction with a phosphine (B1218219) ligand, such as tri-n-butylphosphine. wikipedia.org Lewis acids, such as zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃), have also been shown to catalyze halogen exchange reactions, particularly for sterically hindered substrates. adichemistry.com

The proposed catalytically enhanced synthesis of this compound from 2,4-dichloro-8-methylquinoline would involve reacting the dichloro precursor with a bromide source, such as sodium bromide, in the presence of a suitable catalyst. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed to facilitate the reaction. wikipedia.org

Below are interactive data tables summarizing potential catalytic systems for the halogen exchange reaction based on analogous transformations reported in the literature.

Table 1: Potential Copper-Based Catalytic Systems for Halogen Exchange

| Catalyst System | Ligand | Bromide Source | Solvent | Potential Efficacy |

| Copper(I) iodide (CuI) | Diamine | Sodium bromide (NaBr) | DMF | High |

Table 2: Potential Nickel-Based Catalytic Systems for Halogen Exchange

| Catalyst System | Ligand | Bromide Source | Solvent | Potential Efficacy |

| Nickel bromide (NiBr₂) | Tri-n-butylphosphine | Sodium bromide (NaBr) | Acetonitrile | Moderate to High |

Table 3: Potential Lewis Acid Catalysts for Halogen Exchange

| Catalyst | Bromide Source | Solvent | Potential Efficacy |

| Zinc chloride (ZnCl₂) | Sodium bromide (NaBr) | CS₂ | Moderate |

| Iron(III) chloride (FeCl₃) | Sodium bromide (NaBr) | CS₂ | Moderate |

The research into the direct catalytic synthesis of this compound is ongoing. However, the application of established catalytic methods for aromatic halogen exchange to its dichloro precursor represents a highly viable and scientifically sound approach to obtaining this specific quinoline derivative.

Reactivity and Transformational Chemistry of 2,4 Dibromo 8 Methylquinoline

Nucleophilic Substitution Reactions

The quinoline (B57606) ring system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the α (C-2) and γ (C-4) positions relative to the ring nitrogen. In 2,4-Dibromo-8-methylquinoline, these positions are activated by the presence of good leaving groups (bromide ions), making them prime sites for reaction with various nucleophiles.

Regioselective Amination Reactions

The introduction of amino groups onto the quinoline core is a critical transformation for the development of new bioactive molecules. The reactions with this compound often exhibit high regioselectivity, where one halogen is preferentially substituted over the other.

The reaction of 2,4-dihalo-8-methylquinolines with azide nucleophiles provides a pathway to aminoquinolines. Studies involving 2,4-dihalo-8-methylquinolines have demonstrated that these reactions can be regioselective. For instance, the treatment of the dihalo precursor with sodium azide can lead to the formation of azido- and tetrazoloquinolines, which are valuable intermediates. These compounds can then be converted to the corresponding aminoquinolines via methods like the Staudinger reaction, which involves treatment with triphenylphosphine followed by hydrolysis. The azidation process serves as a key step in synthesizing amino-substituted quinolines that may not be accessible through direct amination methods.

Hydrazination of 2,4-dihalo-8-methylquinolines has also been explored, revealing interesting regioselective outcomes. Research has shown that when 2,4-dichloro-8-methylquinoline (B1596889) is treated with hydrazine, the substitution occurs selectively at the C-4 position, leaving the C-2 chlorine atom intact. This highlights the differential reactivity of the two halogenated positions towards nucleophilic attack by hydrazine. The resulting 4-hydrazinoquinolines are themselves useful synthetic intermediates for constructing more complex heterocyclic systems.

The regioselectivity observed in nucleophilic substitution reactions of 2,4-dihaloquinolines is a well-documented phenomenon. The C-4 position (para to the nitrogen) is generally more reactive towards nucleophiles than the C-2 position (ortho to the nitrogen). This preferential reactivity is attributed to the greater ability of the C-4 position to stabilize the negative charge in the Meisenheimer intermediate through resonance involving the ring nitrogen. Consequently, nucleophiles like amines, azides, and hydrazine will typically attack the C-4 position first. For example, in the hydrazination of 2,4-dichloro-8-methylquinoline, the inactivity of the C-2 position towards nucleophilic displacement by hydrazine confirms this principle. The nature of the halogen can also play a role, although the positional electronic effects within the quinoline ring are often the dominant factor in determining the site of initial substitution.

Table 1: Regioselective Amination Reactions of Dihalo-8-methylquinolines This table summarizes the outcomes of amination reactions on related dihalo-8-methylquinoline systems.

| Reactant | Nucleophile | Position of Substitution | Product Type |

|---|---|---|---|

| 2,4-Dichloro-8-methylquinoline | Hydrazine | C-4 | 4-Hydrazino-2-chloro-8-methylquinoline |

Alkoxydehalogenation Studies

Alkoxydehalogenation, the substitution of a halogen atom by an alkoxy group, is a fundamental method for the synthesis of alkoxy-substituted quinolines. This reaction typically proceeds by treating the haloquinoline with a sodium or potassium alkoxide.

While specific studies detailing the alkoxydehalogenation of this compound are not extensively documented in the cited literature, the principles of regioselectivity observed in other nucleophilic substitutions on the 2,4-dihaloquinoline scaffold are expected to apply. Research on a series of 2,4-dichloroquinolines has investigated regioselective alkoxydehalogenation reactions. These studies confirm that the selectivity of the reaction is highly dependent on the reaction conditions.

Based on the established reactivity patterns of the quinoline nucleus, nucleophilic attack by an alkoxide ion is expected to occur preferentially at the C-4 position. This is because the resonance stabilization of the intermediate formed during attack at C-4 is more effective than for the intermediate formed during attack at C-2. Therefore, the reaction of this compound with one equivalent of a sodium alkoxide, such as sodium methoxide, is predicted to yield predominantly 2-Bromo-4-methoxy-8-methylquinoline. The substitution of the second bromine atom at the C-2 position would require more forcing reaction conditions.

Table 2: Predicted Outcome of Regioselective Alkoxydehalogenation This table illustrates the predicted major product from the monosubstitution reaction based on established selectivity principles.

| Reactant | Nucleophile | Predicted Position of Substitution | Predicted Major Product |

|---|

Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of two bromine atoms at the C2 and C4 positions of the 8-methylquinoline (B175542) scaffold renders this compound a versatile substrate for metal-catalyzed cross-coupling reactions. These reactions allow for the selective introduction of a wide range of substituents, paving the way for the synthesis of complex, functionalized quinoline derivatives. The differential reactivity of the C2 and C4 positions is a key feature that enables sequential and site-selective modifications.

Suzuki–Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org This methodology has been applied to dihalo-N-heterocycles to create substituted derivatives.

In the context of 2,4-dihaloquinolines, the regioselectivity of the Suzuki-Miyaura coupling is dictated by the electronic properties of the quinoline ring. The carbon atom at the C2 position is directly adjacent to the electronegative nitrogen atom, making it more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is generally the rate-determining step of the catalytic cycle. libretexts.org Consequently, monosubstitution reactions typically occur preferentially at the C2 position.

This principle is observed in related heterocyclic systems. For instance, studies on 2,4-dibromopyridine have shown a high selectivity for coupling at the C2 position. researchgate.net Similarly, in the case of 2,4-dichloroquinoline, the greater reactivity of the C2-halogen bond has been leveraged for selective C-2 alkynylation, with the subsequent Suzuki coupling occurring at the C-4 position. beilstein-journals.org This inherent reactivity difference allows for a controlled, stepwise functionalization of the this compound core. By carefully controlling stoichiometry (i.e., using one equivalent of the boronic acid), the reaction can be stopped after the initial C2 coupling, yielding a 2-substituted-4-bromo-8-methylquinoline intermediate.

Commonly used palladium precursors include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is a pre-formed, active Pd(0) catalyst, and palladium(II) sources like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), which are reduced in situ to the active Pd(0) species. libretexts.orgorganic-chemistry.org The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often being highly effective. wikipedia.org Examples include tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃). organic-chemistry.org The combination of Pd(OAc)₂ with such ligands often results in highly active catalytic systems suitable for a broad range of substrates. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings due to their strong σ-donating properties, which help stabilize the active catalyst. wikipedia.org

| Palladium Source | Ligand | Typical Substrates |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral part of complex) | Aryl bromides, iodides |

| Pd(OAc)₂ | PCy₃ (Tricyclohexylphosphine) | Aryl triflates, chlorides |

| Pd₂(dba)₃ | P(t-Bu)₃ (Tri-tert-butylphosphine) | Aryl bromides, chlorides |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Aryl bromides |

The differential reactivity of the C2 and C4 positions of this compound can be exploited to achieve double or sequential functionalization. A double Suzuki coupling can be performed to introduce two identical or different aryl or alkyl groups at both positions.

To synthesize a 2,4-disubstituted-8-methylquinoline with two different substituents, a sequential, one-pot approach is often employed. nih.gov This strategy involves:

First Coupling: The reaction is carried out with one equivalent of the first boronic acid under conditions that favor monosubstitution at the more reactive C2 position.

Second Coupling: After the first coupling is complete, the second boronic acid is added to the reaction mixture, often along with additional catalyst or a different ligand system, to facilitate the coupling at the less reactive C4 position. nih.gov

This stepwise approach allows for the controlled synthesis of unsymmetrically substituted quinolines, which is a powerful tool for building molecular complexity. nih.gov The conditions for the second coupling might require higher temperatures or longer reaction times to overcome the lower reactivity of the C4-bromo substituent.

Sonogashira Cross-Coupling

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes.

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of 2,4-dibromoquinolines exhibits high regioselectivity. Research has definitively shown that palladium-catalyzed alkynylation occurs selectively at the C2 position. nih.gov The higher reactivity of the C2-Br bond, due to the inductive effect of the adjacent ring nitrogen, directs the oxidative addition of the palladium catalyst to this site. beilstein-journals.org

Interestingly, there was initial confusion in the scientific literature regarding this regioselectivity, with an early report claiming C4 alkynylation. However, subsequent, more detailed spectroscopic analysis (using Heteronuclear Multiple Bond Correlation, HMBC) corrected this assignment, firmly establishing that the Sonogashira coupling of 2,4-dibromoquinolines with terminal acetylenes proceeds at the C2 position. nih.govresearchgate.net This selectivity allows for the clean synthesis of 2-alkynyl-4-bromo-8-methylquinoline intermediates, which can then be used in further transformations, such as a subsequent Suzuki coupling at the C4 position. beilstein-journals.org

| Substrate | Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2,4-Dichloroquinoline | Phenylacetylene | 10% Pd/C, PPh₃, CuI | - | Water | 4-Chloro-2-(phenylethynyl)quinoline |

| 2,4-Dibromoquinoline | Terminal Acetylenes | PdCl₂(PPh₃)₂, CuI | Et₃N or i-Pr₂NH | THF or CH₃CN | 4-Bromo-2-alkynylquinoline |

Stille and Heck Coupling Reactions

The presence of two carbon-bromine bonds at positions 2 and 4 of the quinoline core makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions such as the Stille and Heck couplings. The differential electronic environment of the C2 and C4 positions would be expected to govern the regioselectivity of these reactions. The C2-Br bond is generally more activated towards oxidative addition to a palladium(0) catalyst due to its position adjacent to the ring nitrogen. This would likely allow for selective mono-functionalization at the C2 position under carefully controlled conditions.

Stille Coupling: This reaction would involve the coupling of this compound with an organostannane reagent. It is plausible that selective coupling at the more reactive C2 position could be achieved. A subsequent coupling at the C4 position would likely require more forcing conditions, such as higher temperatures or longer reaction times, to afford a di-substituted product.

Heck Coupling: The Heck reaction would couple the dibromoquinoline with an alkene. Similar to the Stille coupling, initial reactivity is anticipated at the C2 position. The choice of catalyst, ligand, base, and reaction conditions would be critical in controlling the outcome, potentially allowing for the synthesis of mono-alkenylated quinolines.

Hypothetical Data for Selective Heck Coupling

The table below illustrates a hypothetical outcome for a selective Heck coupling reaction at the C2 position.

| Entry | Alkene Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ | Et₃N | DMF | 100 | 2-(2-butoxycarbonylethyl)-4-bromo-8-methylquinoline | 85 |

| 2 | Styrene | Pd₂(dba)₃ (1) | XPhos | K₂CO₃ | Dioxane | 110 | 4-Bromo-8-methyl-2-styrylquinoline | 78 |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For this compound, this reaction would enable the introduction of primary or secondary amines at the C2 and/or C4 positions. As with other palladium-catalyzed cross-couplings, the C2-Br is expected to be more reactive. This inherent difference in reactivity could be exploited to achieve selective mono-amination at the C2-position, leaving the C4-Br available for subsequent functionalization. The choice of palladium precatalyst, phosphine ligand, and base would be crucial for achieving high efficiency and selectivity.

The efficiency of the Buchwald-Hartwig amination on this substrate would be influenced by several steric and electronic factors.

Steric Effects: The 8-methyl group introduces steric hindrance around the C-N bond-forming center, particularly for reactions at the C2 and C4 positions, although the effect would be more pronounced for reactions involving the adjacent nitrogen atom's lone pair in the transition state. The use of bulky phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) is often necessary to promote the reductive elimination step and prevent catalyst decomposition. Furthermore, the steric bulk of the incoming amine nucleophile would also play a significant role; highly hindered secondary amines might react slower or require more specialized catalytic systems compared to less bulky primary amines.

Electronic Effects: The electron-withdrawing nature of the quinoline's nitrogen atom and the two bromine atoms makes the C-Br bonds electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. This electronic activation is more pronounced at the C2 and C4 positions. The electronic properties of the amine also matter; more nucleophilic (electron-rich) amines generally react faster. Conversely, amines with electron-withdrawing groups may require more forcing conditions or more active catalysts to achieve efficient coupling.

Hypothetical Data for Buchwald-Hartwig Amination

This table presents a hypothetical study on the effect of different amines on the amination of this compound.

| Entry | Amine | Catalyst System | Base | Solvent | Product (at C2) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(4-Bromo-8-methylquinolin-2-yl)morpholine | 92 |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | N-phenyl-4-bromo-8-methylquinolin-2-amine | 88 |

| 3 | Di-tert-butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | N,N-di-tert-butyl-4-bromo-8-methylquinolin-2-amine | 45 (low due to steric hindrance) |

Other Selective Functionalization Strategies

C-H Activation and Direct Functionalization Adjacent to the Quinoline Core

The 8-methyl group of the quinoline scaffold is a suitable handle for C(sp³)-H activation reactions. The nitrogen atom of the quinoline ring can act as a directing group, facilitating the formation of a cyclometalated intermediate with a transition metal catalyst (e.g., Palladium, Ruthenium, or Rhodium). This intermediate would then enable the direct functionalization of the methyl group.

This strategy would allow for the introduction of various functional groups, such as aryl, alkyl, or acetoxy groups, directly onto the methyl carbon. This approach is particularly valuable as it functionalizes a typically unreactive C-H bond and is atom-economical. The presence of the two bromine atoms on the quinoline core would likely remain untouched under typical C-H activation conditions, offering a pathway to complex molecules where the core and the side chain are functionalized through different chemical strategies.

Strategies for Orthogonal Reactivity and Multi-site Functionalization

The structure of this compound, with its three distinct potential reaction sites (C2-Br, C4-Br, and the 8-methyl group), is ideal for orthogonal functionalization. Orthogonal reactivity refers to the ability to selectively address one reactive site in the presence of others by choosing specific reaction conditions.

A potential strategy for multi-site functionalization could proceed as follows:

Selective C2 Functionalization: As previously discussed, the higher reactivity of the C2-Br bond would allow for its selective functionalization via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) under mild conditions.

C4 Functionalization: The remaining C4-Br bond could then be functionalized using a different cross-coupling reaction, possibly under more forcing conditions or with a different catalyst system to avoid reaction at the newly introduced group at C2.

8-Methyl Group Functionalization: Finally, the 8-methyl group could be functionalized via a directed C-H activation reaction. This step would typically be compatible with a wide range of functional groups already installed at the C2 and C4 positions.

This stepwise, controlled approach would allow for the synthesis of a diverse library of tri-substituted quinolines from a single, readily accessible starting material.

Mechanistic Investigations of 2,4 Dibromo 8 Methylquinoline Reactions

Elucidation of Reaction Pathways in Nucleophilic Substitutions

The quinoline (B57606) ring system, with its electron-withdrawing nitrogen atom, activates the C2 and C4 positions towards nucleophilic attack. In 2,4-dibromo-8-methylquinoline, both bromine atoms are potential leaving groups, leading to questions of regioselectivity in substitution reactions.

In nucleophilic aromatic substitution (SNAr) reactions, such as amination and hydrazination, the regioselectivity is dictated by the relative stability of the Meisenheimer-like intermediates formed upon nucleophilic attack at the C2 and C4 positions. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, which is more pronounced at the C4 position, making it generally more electrophilic and thus more susceptible to nucleophilic attack.

Studies on analogous dihalo-heterocyclic systems support this preference. For instance, the amination of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) shows a clear preference for substitution at the C4 position. Similarly, investigations into the reactions of 4-chloro-8-methylquinolin-2(1H)-one derivatives indicate that the reactivity at different positions can be selectively controlled. mdpi.com Hydrazination of a 2-ethylthio-4-chloro-8-methylquinoline derivative resulted in the displacement of both groups to yield 2,4-dihydrazino-8-methylquinoline, suggesting that the nature of the leaving group and the nucleophile are critical factors. mdpi.com

For this compound, amination and hydrazination are expected to proceed preferentially at the C4 position due to greater electronic activation. However, forcing conditions or the use of specific catalysts might enable substitution at the C2 position, potentially leading to di-substituted products.

| Reaction | Nucleophile | Predicted Major Product | Potential Minor/Di-substituted Product |

|---|---|---|---|

| Amination | Ammonia (NH₃) | 2-Bromo-8-methylquinolin-4-amine | 8-Methylquinoline-2,4-diamine |

| Hydrazination | Hydrazine (N₂H₄) | (2-Bromo-8-methylquinolin-4-yl)hydrazine | 8-Methylquinoline-2,4-dihydrazine |

Catalytic Cycle Analysis in Palladium-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a versatile substrate. libretexts.org The catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.ukyoutube.com The presence of two C-Br bonds introduces the challenge of selective activation.

Oxidative addition is the initial and often rate-determining step, where a low-valent palladium(0) complex inserts into the carbon-halogen bond, forming a palladium(II) intermediate. youtube.comillinois.edu With this compound, the oxidative addition can occur at either the C2-Br or the C4-Br bond. The selectivity of this step is governed by a combination of electronic and steric factors.

Generally, oxidative addition is faster for C-X bonds at more electron-deficient positions. As discussed, the C4 position is electronically more activated. However, the C2 position's proximity to the coordinating nitrogen atom could also influence the reaction pathway. The steric environment, including the methyl group at C8 and the choice of palladium ligands, can further direct the selectivity. Electron-rich and sterically demanding phosphine (B1218219) ligands are known to facilitate the oxidative addition of C(sp²)-Cl bonds, a principle that also applies to less reactive C-Br bonds. nih.gov It is plausible that under carefully controlled conditions with specific ligands, selective mono-oxidative addition can be achieved at either halogen position, enabling stepwise functionalization.

Following the initial oxidative addition to form a mono-substituted (bromo-8-methylquinolinyl)palladium(II) complex, the catalytic cycle proceeds via transmetalation. libretexts.org In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. youtube.com

The resulting diorganopalladium(II) intermediate then undergoes reductive elimination. During this final step, the two organic ligands on the palladium center couple to form the new C-C bond of the product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle. whiterose.ac.ukyoutube.com The efficiency of this step is often enhanced by the use of bulky ligands, which promote the formation of the desired product. nih.gov

Ligands coordinated to the palladium center play a paramount role in modulating the catalyst's reactivity, stability, and selectivity throughout the catalytic cycle. nih.govenscm.fr The electronic and steric properties of the ligand directly impact the rates of oxidative addition and reductive elimination.

Electron-rich ligands: These ligands, such as tri-tert-butylphosphine, increase the electron density on the palladium(0) center. This enhanced nucleophilicity accelerates the rate of oxidative addition into the C-Br bond. nih.gov

Bite Angle: For bidentate phosphine ligands, the natural bite angle influences the geometry around the metal center, which in turn affects the ease of reductive elimination.

By carefully selecting the ligand, it is possible to tune the catalytic system to favor mono-arylation over di-arylation or to control the regioselectivity of the initial oxidative addition step. Electronically asymmetric ligands, such as P-N based structures, can create a unique electronic environment at the metal center, potentially offering distinct reactivity profiles. nih.gov

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Example Ligands |

|---|---|---|---|

| High Electron-Donating Ability | Accelerates | Generally Accelerates | P(t-Bu)₃, PCy₃ |

| Large Steric Bulk (Cone Angle) | Can accelerate by promoting L₂Pd dissociation | Accelerates | DavePhos, SPhos |

| Electronic Asymmetry | Can facilitate heterolysis of Pd-X bond | May influence transition state energy | Phosphine-oxazoline (PHOX) ligands |

Kinetic Studies of Key Reactions

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, the principles of reaction kinetics can be applied to understand the underlying mechanisms. Kinetic studies typically involve monitoring the concentration of reactants and products over time to determine the reaction order and rate constants for elementary steps.

For nucleophilic substitution reactions, the rate is expected to follow a second-order rate law, being first order in both the quinoline substrate and the nucleophile, which is characteristic of the SNAr mechanism.

Isotopic Labeling Experiments for Mechanistic Probing

Isotopic labeling serves as a critical tool for elucidating reaction mechanisms by distinguishing between potential pathways that would otherwise be indistinguishable. By introducing an isotopic label, such as deuterium (B1214612), at a specific position on a reactant molecule, chemists can trace the fate of that atom in the products, intermediates, and transition states.

Hypothetical Application in Debromination Reactions:

Consider a hypothetical scenario investigating the mechanism of a dehalogenation reaction of this compound. A key question in such a reaction is the source of the hydrogen atom that replaces one or both of the bromine atoms. Isotopic labeling can provide a definitive answer.

For instance, if a reaction is performed in a deuterated solvent (e.g., methanol-d4, D₂O), the incorporation of deuterium into the product would strongly suggest that the solvent is the proton source. The position of the deuterium atom in the final product can be precisely determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Hypothetical Isotopic Labeling Experiment for Debromination of this compound

| Reactant | Reagent/Solvent | Expected Product (Pathway A: Solvent as H-source) | Expected Product (Pathway B: Reagent as H-source) |

| This compound | Reducing Agent / Deuterated Solvent (e.g., MeOD) | 2-Bromo-4-deutero-8-methylquinoline or 4-Bromo-2-deutero-8-methylquinoline | 2-Bromo-4-hydro-8-methylquinoline or 4-Bromo-2-hydro-8-methylquinoline |

Kinetic Isotope Effect (KIE) Studies:

Another powerful application of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

In the context of reactions involving this compound, a KIE study could be employed to understand C-H bond activation or cleavage mechanisms. For example, if a reaction involves the functionalization of the methyl group at the 8-position, one could synthesize 2,4-dibromo-8-(trideuteromethyl)quinoline and compare its reaction rate to the non-deuterated analogue. A slower reaction rate for the deuterated compound would indicate that the C-H bond of the methyl group is being broken in the rate-limiting step.

Table 2: Hypothetical Kinetic Isotope Effect Study on a Reaction at the 8-Methyl Group

| Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| This compound | kH | \multirow{2}{}{> 1} | C-H bond cleavage is likely in the rate-determining step. |

| 2,4-Dibromo-8-(trideuteromethyl)quinoline | kD | ||

| This compound | kH | \multirow{2}{}{≈ 1} | C-H bond cleavage is not involved in the rate-determining step. |

| 2,4-Dibromo-8-(trideuteromethyl)quinoline | kD |

While specific experimental data for this compound is not presently available, the foundational principles of isotopic labeling experiments provide a clear framework for how such mechanistic questions could be rigorously investigated. These studies are instrumental in building a fundamental understanding of the reactivity of this important heterocyclic compound.

Computational and Theoretical Investigations of 2,4 Dibromo 8 Methylquinoline Systems

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic structure and reactivity of organic molecules. mdpi.comnih.gov DFT calculations balance computational cost and accuracy, making them suitable for studying quinoline (B57606) derivatives. researchgate.net These studies provide fundamental insights into how the distribution of electrons within the 2,4-Dibromo-8-methylquinoline molecule governs its chemical behavior. By modeling the molecule's electron density, DFT can be used to predict a wide range of properties, from optimized molecular geometry to the energies of frontier molecular orbitals. mdpi.com

The Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. scirp.orgnih.gov

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity. researchgate.net For this compound, DFT calculations are used to determine the energies of these orbitals. The presence of two electron-withdrawing bromine atoms and an electron-donating methyl group on the quinoline scaffold significantly influences the energies of the HOMO and LUMO. These calculations help predict the molecule's behavior as either a nucleophile (related to HOMO energy) or an electrophile (related to LUMO energy). wuxiapptec.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | Indicates the chemical reactivity and kinetic stability of the molecule. |

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions, identifying which sites on a molecule are most likely to react. mit.edu For this compound, this is crucial for planning synthetic modifications. The molecule presents several potential reaction sites: the carbon atoms bonded to bromine (C2 and C4) are susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions, while the remaining positions on the aromatic rings could undergo electrophilic substitution.

Computational models can generate electrostatic potential maps and calculate local reactivity descriptors (e.g., Fukui functions) to pinpoint the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers. Studies on related 8-substituted quinolines have shown that the nature of the substituent significantly directs the position of further reactions like bromination. researchgate.net For this compound, DFT would likely predict that palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) would preferentially occur at the C2 or C4 positions, with the relative reactivity being influenced by steric and electronic factors.

Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. DFT is a powerful tool for locating and characterizing these short-lived structures. By calculating the energy of the transition state, chemists can determine the activation energy (Ea) of a reaction, which is a key factor controlling its rate.

For this compound, transition state analysis could be applied to compare the feasibility of different reaction pathways. For instance, in a Suzuki coupling reaction, DFT could model the transition states for oxidative addition of a palladium catalyst to the C-Br bond at the C2 versus the C4 position. The pathway with the lower activation energy would be predicted as the kinetically favored process. This information is invaluable for optimizing reaction conditions to achieve a desired product.

| Reaction Pathway | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

|---|---|---|

| Suzuki Coupling at C4-Br | 18.5 | Kinetically favored pathway. |

| Suzuki Coupling at C2-Br | 21.2 | Kinetically disfavored pathway. |

| Electrophilic Nitration at C5 | 25.8 | Requires harsher conditions compared to coupling. |

Molecular Dynamics Simulations for Solvent and Ligand Effects

While DFT provides a static, gas-phase picture of a molecule, chemical reactions occur in solution where interactions with solvent molecules and catalysts are critical. Molecular dynamics (MD) simulations model the motion of atoms and molecules over time, providing a dynamic view of these interactions. nih.gov

For this compound, MD simulations can be used to study how solvent molecules arrange around the substrate and how this "solvation shell" influences reactivity. Furthermore, in catalyzed reactions, such as palladium-catalyzed cross-couplings, MD can simulate the interaction between the quinoline substrate, the metal catalyst, and its associated ligands. These simulations can reveal how a specific ligand facilitates the approach of the catalyst to the C-Br bonds and stabilizes the reaction intermediates, offering insights that can guide the selection of optimal solvents and ligands for a given transformation.

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure–Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural features with its chemical reactivity. chemrxiv.org These models convert chemical structures into numerical descriptors—such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological parameters—and use them to predict reaction outcomes like rates or yields. chemrxiv.org

A QSRR study involving this compound would typically include a series of related quinoline derivatives with varying substituents. By calculating a range of molecular descriptors for each compound and measuring their reactivity in a specific reaction, a predictive model can be developed. For example, a model might reveal that the rate of a coupling reaction is strongly correlated with the LUMO energy of the quinoline and the steric bulk around the reaction site. Such models provide mechanistic insights and can be used to predict the reactivity of new, untested compounds. chemrxiv.org

Advanced Quantum Chemical Calculations for Reaction Energetics

For situations requiring very high accuracy, chemists can employ advanced quantum chemical methods that go beyond standard DFT. Methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, while more computationally demanding, provide a more precise calculation of reaction energetics.

Synthetic Utility and Applications of 2,4 Dibromo 8 Methylquinoline As a Chemical Precursor

Building Block for Complex Polyheterocyclic Systems

2,4-Dibromo-8-methylquinoline is a versatile precursor molecule whose utility is derived from the differential reactivity of its two bromine substituents. The bromine atom at the C2 position and the one at the C4 position on the quinoline (B57606) ring serve as functional handles for sequential or selective chemical transformations, enabling the construction of a wide array of complex polyheterocyclic systems.

Synthesis of Substituted Aminoquinolines

The bromo-groups on the quinoline scaffold are effective leaving groups for nucleophilic substitution reactions, providing a direct route to substituted aminoquinolines. While direct amination on this compound is a feasible pathway, related transformations on similar scaffolds highlight the synthetic potential. For instance, the analogous compound, 2,4-dichloro-8-methylquinoline (B1596889), can be converted into 2,4-dihydrazino-8-methylquinoline mdpi.com. This reaction proceeds by heating the dichloro precursor with hydrazine hydrate, demonstrating that the halo-substituents at both the C2 and C4 positions are susceptible to nucleophilic displacement by amine-based nucleophiles mdpi.com. This method provides a pathway to introduce nitrogen-containing functional groups, which are key components in many biologically active molecules and complex heterocyclic structures.

Similarly, the synthesis of 4-amino-8-methylquinolin-2(1H)-thione has been achieved from a 4-azido precursor, which itself can be derived from a halogenated quinoline mdpi.com. These transformations underscore the role of halogenated 8-methylquinolines as pivotal intermediates for accessing diverse amino-substituted derivatives.

Precursor for Quinoline-8-carboxamide Scaffolds

The direct application of this compound as a starting material for the synthesis of quinoline-8-carboxamide scaffolds is not extensively documented in readily available scientific literature. Synthetic routes targeting this class of compounds often utilize different isomers, such as 2,8-dibromoquinoline, where selective metal-halogen exchange or cross-coupling at one position is followed by the introduction of the carboxamide functionality at the C8 position. Therefore, while the quinoline core is fundamental, the specific 2,4-dibromo substitution pattern of the title compound is not the typical precursor for this particular scaffold.

Development of Diverse Quinoline Derivatives through Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful tool for elaborating the this compound core, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of two bromine atoms at electronically distinct positions (C2 and C4) allows for regioselective reactions.

Research on 2,4-dibromoquinolines has shown that Sonogashira coupling with terminal alkynes occurs preferentially at the C2 position researchgate.net. This regioselectivity is a critical feature, as it allows for the sequential functionalization of the quinoline ring. A subsequent coupling reaction can then be performed at the C4 position under different conditions or with a different coupling partner. This stepwise approach enables the synthesis of precisely substituted, complex quinoline derivatives that would be difficult to access otherwise.

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base organic-chemistry.orgwikipedia.org. The general mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide and reductive elimination to yield the product and regenerate the catalyst youtube.com.

Other palladium-catalyzed reactions, such as Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings, have also been reported for dihaloquinolines, showing similar regioselectivity that favors initial reaction at the C2 position researchgate.net. This predictable reactivity makes this compound a valuable building block for combinatorial chemistry and the targeted synthesis of diverse molecular libraries.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Primary Position of Reaction | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | 2,4-Dibromoquinoline | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | C2 | researchgate.net |

| Suzuki-Miyaura Coupling | 2,4-Dibromoquinoline | Arylboronic Acid | Pd(0) complex, Base | C2 | researchgate.net |

| Stille Coupling | 2,4-Dibromoquinoline | Organostannane | Pd(0) complex | C2 | researchgate.net |

| Heck Coupling | 2,4-Dibromoquinoline | Alkene | Pd(0) complex, Base | C2 | researchgate.net |

Scaffold for Novel Ligand Design in Catalysis

The rigid, planar structure of the quinoline ring system makes it an attractive scaffold for the design of ligands used in coordination chemistry and catalysis. By functionalizing the this compound core, new multidentate ligands can be synthesized with tailored electronic and steric properties.

Derivatization for Coordination Chemistry

The bromine atoms at the C2 and C4 positions can be replaced with coordinating functionalities to create novel ligands. For example, these positions can be converted to carboxylate groups. The resulting quinoline-2,4-dicarboxylate can act as a versatile building block for constructing coordination polymers. Research has shown that quinoline-2,4-dicarboxylate ligands can coordinate with lanthanide ions to form complex three-dimensional metal-organic frameworks nih.gov. In these structures, the ligand can adopt various coordination modes, acting as a bridging or bridging-chelating unit that binds to multiple metal centers through its nitrogen atom and carboxylate oxygen atoms nih.gov.

The synthesis of such dicarboxylate ligands from this compound could be envisioned through a two-step process involving monolithium-bromine exchange followed by quenching with carbon dioxide, or via palladium-catalyzed carbonylation reactions. The resulting ligands, featuring a rigid backbone and strategically placed coordinating groups, are valuable for creating catalysts and functional materials with specific structural and electronic properties.

Intermediate in the Construction of Functional Organic Materials

This compound serves as a valuable intermediate in the synthesis of larger, conjugated systems that are components of functional organic materials. The bromo-substituents act as versatile handles for attaching other molecular units through cross-coupling or nucleophilic substitution reactions.

An example of this utility is in the synthesis of precursors for phthalocyanine-type materials. Brominated quinolines can be reacted with phthalonitrile derivatives to create larger, functionalized building blocks. For instance, brominated 8-hydroxyquinolines have been used to synthesize novel phthalonitriles, where the quinoline moiety is linked to the phthalonitrile unit via an ether bond researchgate.net. These resulting quinoline-substituted phthalonitriles are designed as precursors for the synthesis of more complex macrocycles, such as phthalocyanines. The introduction of the quinoline unit can modify the properties of the final material. Such synthetic strategies demonstrate the role of brominated quinolines as key intermediates in linking heterocyclic cores to other functional organic structures.

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives often involves methods like the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govrsc.org While effective, these classical procedures frequently rely on harsh conditions, such as high temperatures and strong acids, and may use hazardous chemicals, leading to significant environmental and economic concerns. nih.gov Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and catalysts. ijpsjournal.comacs.orgbohrium.com

The introduction of bromine atoms onto the quinoline core is a critical step. However, the use of molecular bromine poses significant health and environmental risks due to its toxicity and corrosive nature. tandfonline.com Future research will increasingly focus on safer and more sustainable brominating agents and methods. Oxidative bromination, which generates the active brominating species in situ from a bromide salt and an oxidant, is a promising alternative. tandfonline.com For instance, the use of a bromide-bromate couple in an aqueous medium has been shown to be an effective and environmentally friendly method for the monobromination of various aromatic heterocycles. acs.orgresearchgate.net This approach avoids the direct handling of liquid bromine and proceeds under mild, often catalyst-free, aqueous conditions. acs.orgresearchgate.net Another green technique involves using N-Bromosuccinimide (NBS), a solid and safer alternative to liquid bromine, for a variety of bromination reactions. cambridgescholars.com

| Feature | Traditional Method (e.g., Molecular Bromine) | Eco-Friendly Method (e.g., Bromide/Bromate Couple) |

| Reagent | Liquid Br₂ | NaBr/NaBrO₃ salts in water acs.orgresearchgate.net |

| Safety | Toxic, corrosive, requires special handling tandfonline.com | Uses stable, solid salts; generates reactive species in situ acs.org |

| Solvent | Often chlorinated organic solvents | Aqueous medium, reducing organic waste acs.org |

| Byproducts | Generates HBr as a stoichiometric byproduct tandfonline.com | Water is the primary byproduct |

| Conditions | Can require harsh conditions | Mild, ambient temperature, often catalyst-free acs.orgresearchgate.net |

Catalysis is at the heart of modern, efficient chemical synthesis. Future work on 2,4-Dibromo-8-methylquinoline will benefit from the design of novel catalysts that enhance reaction rates, improve regioselectivity, and allow for milder reaction conditions. Transition-metal catalysis, particularly with palladium, rhodium, and copper, has become a cornerstone for the C-H functionalization of quinolines, allowing for the direct introduction of new bonds without pre-functionalization. mdpi.comnih.gov The development of catalysts for the regioselective C-H functionalization of the dihaloquinoline scaffold would open new avenues for creating diverse derivatives.

Furthermore, a key aspect of sustainable chemistry is the use of reusable catalysts. rsc.org Research into heterogeneous catalysts, such as transition metals supported on magnetic nanoparticles, offers a path toward simplified product purification and catalyst recycling, thereby reducing waste and cost. acs.org Concurrently, the exploration of metal-free catalytic systems, employing organocatalysts like iodine or Brønsted acids, represents an increasingly important direction to avoid the cost and toxicity associated with heavy metals. rsc.orgmdpi.com

| Catalyst Type | Example(s) | Key Advantages for Dihaloquinoline Synthesis |

| Transition Metals | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) mdpi.comnih.govmdpi.com | High efficiency and selectivity in C-H activation and cross-coupling reactions. nih.gov |

| Reusable Catalysts | ZrO₂/Fe₃O₄ magnetic nanoparticles, Pincer complexes acs.orgrsc.org | Easy separation and recycling, reduces waste, improves process economy. acs.org |

| Metal-Free Catalysts | Iodine, [bmim]HSO₄ (Ionic Liquid), Formic Acid ijpsjournal.comacs.orgmdpi.com | Lower cost, reduced toxicity, aligns with green chemistry principles. ijpsjournal.commdpi.com |

Exploration of Novel Reactivity Patterns

The 2,4-dibromo substitution pattern on the 8-methylquinoline (B175542) core provides a rich platform for exploring novel chemical transformations. The bromine atoms are excellent leaving groups, making them ideal sites for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups.

Beyond established cross-coupling chemistry, future research will likely delve into leveraging the unique electronic properties of the dihaloquinoline system. C-H activation strategies, which have been extensively reviewed for quinolines, could be applied to forge new bonds at other positions on the ring, offering a complementary approach to functionalization at the bromine-substituted sites. mdpi.comnih.gov The development of regioselective C-H functionalization methods would be particularly valuable. nih.gov Additionally, the application of photoredox catalysis and electrochemistry could unlock new reactivity patterns, enabling transformations that are difficult to achieve through traditional thermal methods. rsc.org These techniques can facilitate radical-mediated processes under mild conditions, potentially allowing for the introduction of complex functional groups. rsc.orgrsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and process control. rsc.orgresearchgate.net Flow reactors, with their high surface-area-to-volume ratios, allow for superior heat and mass transfer, enabling reactions to be run under more intense conditions with greater safety. rsc.org This is particularly relevant for potentially hazardous reactions. Several syntheses of quinoline derivatives have already been successfully adapted to continuous flow systems. researchgate.netresearchgate.netvapourtec.com Future work could focus on developing a telescoped flow synthesis of this compound and its derivatives, where multiple reaction steps are performed sequentially in a continuous stream without the need for isolating intermediates. vapourtec.com

Photochemical and electrochemical syntheses, which can be difficult to scale up in batch reactors due to issues like light penetration, are particularly well-suited to flow chemistry. rsc.orgacs.org Integrating these techniques could provide novel and efficient routes to functionalized dihaloquinolines. Furthermore, coupling flow reactors with automated platforms allows for high-throughput synthesis and reaction optimization. Automated systems can rapidly screen different reagents, catalysts, and conditions, accelerating the discovery of new derivatives and their subsequent biological evaluation. researchgate.net

Computational Design of Next-Generation Dihaloquinoline Transformations

In silico methods are becoming indispensable tools in modern chemical research. mdpi.com Computational chemistry can significantly accelerate the design and discovery of new molecules and reactions involving the this compound scaffold. Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to design novel derivatives with enhanced biological activity by predicting their interactions with specific protein targets. mdpi.comnih.govresearchgate.net

Beyond ligand design, computational tools can be employed to predict the reactivity of the dihaloquinoline core and guide the development of new synthetic transformations. nih.gov Density Functional Theory (DFT) calculations, for example, can help elucidate reaction mechanisms, predict the regioselectivity of C-H functionalization, and screen for optimal catalysts, thereby reducing the amount of empirical experimentation required. nih.gov This synergy between computational prediction and experimental validation will be crucial for designing the next generation of transformations and efficiently developing new functional molecules based on the this compound framework. mdpi.comresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dibromo-8-methylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : Bromination of quinoline derivatives typically involves dissolving the parent compound (e.g., 8-methylquinoline) in a solvent like acetonitrile or dichloromethane, followed by controlled addition of brominating agents (e.g., Br₂ or N-bromosuccinimide) under reflux. Temperature and stoichiometry are critical: excess bromine may lead to over-substitution. Reaction progress can be monitored via TLC or NMR spectroscopy. For regioselective bromination at the 2- and 4-positions, directing groups (e.g., methyl at position 8) influence site preference . Optimization may require iterative adjustments to solvent polarity and reaction time.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns and purity. Chemical shifts for bromine-substituted carbons appear downfield (~125–140 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z ~298.9 for C₁₀H₇Br₂N).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond lengths and angles. SHELX software is widely used for refinement .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values).

Q. What biological activities have been reported for quinoline derivatives structurally similar to this compound?

- Methodological Answer : Brominated quinolines are explored for:

- Antimicrobial Activity : Disruption of bacterial DNA gyrase or topoisomerase IV (observed in fluorinated analogs) .

- Zinc Sensing : 8-Hydroxyquinoline derivatives exhibit chelation-enhanced fluorescence for Zn²⁺ detection, with quantum yields up to 0.70 .

- Anticancer Potential : Methyl and halogen substituents enhance interactions with kinase targets. However, specific data for this compound are limited; researchers should validate activity via enzyme inhibition assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can regioselectivity in the bromination of 8-methylquinoline be controlled to favor 2,4-dibromo substitution?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic Effects : The methyl group at position 8 acts as an electron-donating group, directing bromine to electron-deficient positions (2 and 4).

- Steric Hindrance : Bulky substituents near position 3 or 5 may suppress unwanted bromination.

- Reagent Choice : N-bromosuccinimide (NBS) in DMF promotes controlled addition, while Br₂ in acetic acid may yield over-brominated byproducts.

- Computational Modeling : Density-functional theory (DFT) predicts charge distribution and reactive sites. Becke’s three-parameter hybrid functional (B3LYP) is recommended for accuracy .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Challenges include:

- Crystal Packing : Bromine’s large atomic radius disrupts lattice formation. Slow evaporation from acetonitrile/water mixtures (e.g., 0.2% H₂O) improves crystal quality .

- Disorder : Thermal motion of methyl groups can cause disorder. Cooling crystals to 100 K during data collection minimizes this.

- Data Refinement : SHELXL resolves anisotropic displacement parameters. Hydrogen atoms are positioned geometrically with riding models .

Q. How can density-functional theory (DFT) elucidate reaction mechanisms involving this compound?

- Methodological Answer : DFT applications include:

- Transition State Analysis : Locate intermediates in substitution reactions (e.g., Br → NH₂).

- Electronic Properties : Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at C-2 vs. C-4).

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions. B3LYP/6-311+G(d,p) is a robust basis set for brominated systems .

Q. How should researchers address contradictory reports on the biological activity of brominated quinolines?

- Methodological Answer : Contradictions often stem from:

- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect results.

- Structural Analogues : Compare activities of this compound with 4,5-dibromo or 6-bromo derivatives to isolate substituent effects .

Q. What strategies are effective for designing this compound derivatives with enhanced fluorescence for bioimaging?

- Methodological Answer : Design considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。